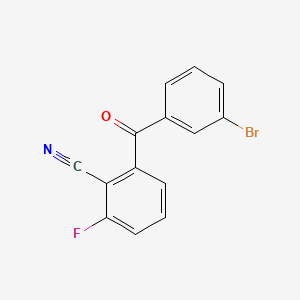

2-(3-Bromobenzoyl)-6-fluorobenzonitrile

Übersicht

Beschreibung

2-(3-Bromobenzoyl)-6-fluorobenzonitrile (2-BBFN) is an organobromine compound that has been widely used in laboratory experiments and scientific research due to its unique properties. It is a colorless solid that can be easily synthesized from readily available starting materials, and it has a wide range of applications in organic synthesis, medicinal chemistry, and material science.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds : The compound is used in the synthesis of various fluorinated organic compounds. For example, Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid, a derivative of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, under optimized conditions. This method offers low cost and mild reaction conditions suitable for industrial-scale production (Zhou Peng-peng, 2013).

Development of Halodeboronation Methods : Ronald H. Szumigala et al. (2004) demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids. This process involves catalysis and provides a scalable method for synthesizing various halogenated nitriles (Szumigala et al., 2004).

Synthesis of Aminoindazoles : Valérie Lefebvre et al. (2010) utilized a two-step synthesis from 2-bromobenzonitriles, including derivatives of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, for the production of substituted 3-aminoindazoles. This synthesis offers an efficient alternative to traditional methods and is significant in pharmaceutical research (Lefebvre et al., 2010).

Synthesis of PET Radioligand Precursors : M. Gopinathan et al. (2009) described an improved synthesis method for a precursor used in PET radioligands. This method involves Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, a related compound, demonstrating its utility in radiochemistry and medical imaging (Gopinathan et al., 2009).

Green Chemistry Applications : W. Ang et al. (2013) developed a microwave-assisted, fluorous synthetic route to various benzisoxazoles and benzoxazines using 2-fluorobenzonitrile derivatives. This method emphasizes the role of green chemistry in synthesizing complex organic molecules (Ang et al., 2013).

Chemical Fixation of Carbon Dioxide : Toshihiro Kimura et al. (2012) investigated the chemical fixation of CO2 with 2-aminobenzonitriles, showing the potential of fluorobenzonitrile derivatives in carbon capture technologies (Kimura et al., 2012).

Eigenschaften

IUPAC Name |

2-(3-bromobenzoyl)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrFNO/c15-10-4-1-3-9(7-10)14(18)11-5-2-6-13(16)12(11)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKCITAJMBTYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)

![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)